molecular formula C19H21N3O B12777388 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- CAS No. 127040-39-5

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)-

Cat. No.: B12777388
CAS No.: 127040-39-5
M. Wt: 307.4 g/mol
InChI Key: BNLLNQUTPSENBW-UHFFFAOYSA-N
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Description

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- is a complex organic compound that belongs to the class of pyridocarbazoles This compound is known for its unique structural features, which include multiple aromatic rings and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- typically involves multi-step organic reactions. One common method includes the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. This method has been shown to yield high purity products with yields up to 91% in a relatively short reaction time of 11 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of organic synthesis and process optimization are likely applied. This includes scaling up the microwave-assisted synthesis method and optimizing reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully hydrogenated compounds.

Scientific Research Applications

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- involves its interaction with molecular targets such as DNA and proteins. It binds to the DNA helix via intercalation, causing structural changes that inhibit DNA replication and transcription. This leads to the inhibition of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- is unique due to its specific structural features, such as the dimethylaminoethyl side chain, which enhances its binding affinity to DNA and proteins. This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

CAS No.

127040-39-5

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

4-[2-(dimethylamino)ethyl]-6,11-dihydro-5H-pyrido[3,2-a]carbazol-3-one

InChI

InChI=1S/C19H21N3O/c1-21(2)11-12-22-17-9-7-14-13-5-3-4-6-16(13)20-19(14)15(17)8-10-18(22)23/h3-6,8,10,20H,7,9,11-12H2,1-2H3

InChI Key

BNLLNQUTPSENBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=C(C=CC1=O)C3=C(CC2)C4=CC=CC=C4N3

Origin of Product

United States

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